molecular formula C14H11Cl2NNaO2 B1670476 Diclofenac sodium CAS No. 15307-79-6

Diclofenac sodium

Cat. No.: B1670476
CAS No.: 15307-79-6
M. Wt: 319.1 g/mol
InChI Key: VSFBPYWDRANDLM-UHFFFAOYSA-N
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Mechanism of Action

Safety and Hazards

Diclofenac sodium is toxic if swallowed and harmful in contact with skin . It can cause serious eye irritation and is suspected of damaging fertility or the unborn child . Long-term use can cause damage to organs such as the cardiovascular system, gastrointestinal tract, liver, and renal system .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diclofenac sodium is synthesized through a multi-step process. The primary synthetic route involves the reaction of 2,6-dichloroaniline with phenylacetic acid chloride in the presence of a base such as triethylamine. The reaction is typically carried out in a solvent like methylene dichloride under controlled temperature conditions .

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction mixture is subjected to rigorous purification steps, including crystallization and filtration, to obtain this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Diclofenac sodium undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Diclofenac sodium involves the condensation of 2,6-dichloroaniline with 2-(2,6-dichlorophenyl)acetic acid, followed by the conversion of the resulting acid chloride to the sodium salt.", "Starting Materials": ["2,6-dichloroaniline", "2-(2,6-dichlorophenyl)acetic acid", "thionyl chloride", "sodium hydroxide", "sodium bicarbonate", "water", "chloroform"], "Reaction": ["1. 2,6-dichloroaniline is reacted with 2-(2,6-dichlorophenyl)acetic acid in the presence of thionyl chloride to form the acid chloride intermediate.", "2. The acid chloride intermediate is then treated with sodium hydroxide to form the sodium salt of the diclofenac molecule.", "3. The sodium salt is then isolated by precipitation with sodium bicarbonate and filtered.", "4. The product is washed with water and dried, and then recrystallized from a mixture of water and chloroform to obtain pure diclofenac sodium."] }

CAS No.

15307-79-6

Molecular Formula

C14H11Cl2NNaO2

Molecular Weight

319.1 g/mol

IUPAC Name

sodium;2-[2-(2,6-dichloroanilino)phenyl]acetate

InChI

InChI=1S/C14H11Cl2NO2.Na/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19;/h1-7,17H,8H2,(H,18,19);

InChI Key

VSFBPYWDRANDLM-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C(=C1)CC(=O)[O-])NC2=C(C=CC=C2Cl)Cl.[Na+]

SMILES

C1=CC=C(C(=C1)CC(=O)[O-])NC2=C(C=CC=C2Cl)Cl.[Na+]

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)O)NC2=C(C=CC=C2Cl)Cl.[Na]

Appearance

Solid powder

melting_point

284.0 °C

15307-79-6

Pictograms

Acute Toxic; Irritant; Health Hazard; Environmental Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Dichlofenal
Diclofenac
Diclofenac Potassium
Diclofenac Sodium
Diclofenac, Sodium
Diclonate P
Diclophenac
Dicrofenac
Feloran
GP 45,840
GP-45,840
GP45,840
Novapirina
Orthofen
Orthophen
Ortofen
Sodium Diclofenac
SR 38
SR-38
SR38
Voltaren
Voltarol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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